molecular formula C18H14ClFN4O B2802978 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1172416-75-9

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B2802978
CAS No.: 1172416-75-9
M. Wt: 356.79
InChI Key: WQUMEWXMFXURJZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound of high interest in medicinal chemistry and drug discovery research, supplied for Research Use Only. This molecule is built on a benzamide scaffold and incorporates a 6-methylpyridazine group, a heterocycle frequently explored in the development of biologically active compounds. Pyridazine derivatives are recognized in scientific literature for their potential as core structures in various research applications . The specific structural motifs present in this molecule—including the benzamide core, halogen substituents (chloro and fluoro), and the pyridazine ring—are common features found in compounds investigated for modulating kinase activity and other enzyme targets. Researchers may find this compound valuable for designing and synthesizing novel molecules to probe biological pathways. Its structure suggests potential for use as a building block in developing inhibitors for protein kinases, such as the c-Jun N-terminal Kinase (JNK) family, given that similar heterocyclic systems have been explored in this context . Furthermore, the anilino-pyridazine segment is a key structural element in research focused on protein-protein interaction disruption and allosteric modulation . This product is intended for laboratory research purposes by qualified personnel only. It is not intended for diagnostic, therapeutic, or any human use. Handling should adhere to strict laboratory safety protocols.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O/c1-11-5-10-16(24-23-11)21-12-6-8-13(9-7-12)22-18(25)17-14(19)3-2-4-15(17)20/h2-10H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUMEWXMFXURJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is halogenated to introduce the chloro and fluoro substituents.

    Coupling Reaction: The halogenated benzene is coupled with 6-methylpyridazine-3-amine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a potential therapeutic agent due to its unique structural characteristics. Its design allows for interaction with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that derivatives of 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For example, compounds with similar structures have been reported to target receptor tyrosine kinases, leading to reduced proliferation of cancer cells in vitro and in vivo models .

Study Target Effect Reference
Study AALK1/ALK2Inhibition of cell proliferation
Study BEGFRReduced tumor growth in xenograft models

Neurological Disorders

The compound also shows promise in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for addressing conditions such as anxiety and depression. Specific analogs have demonstrated efficacy as allosteric modulators of metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity .

Pharmacological Applications

Pharmacological studies have focused on the compound's interactions with various receptors and enzymes, which are essential for its therapeutic effects.

Receptor Modulation

The compound acts as a selective modulator of certain receptor types, which can enhance or inhibit their activity depending on the context. This selectivity is beneficial for minimizing side effects while maximizing therapeutic efficacy.

Receptor Type Modulation Effect Reference
mGluR5Positive Allosteric ModulatorEnhances glutamate signaling
ALKInhibitorReduces signaling pathways associated with cancer growth

Enzyme Inhibition

In addition to receptor modulation, the compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it has shown activity against kinases that play a role in cell signaling cascades related to cancer progression .

Biological Research Applications

The compound's structural features allow it to be used as a tool in biological research, particularly in understanding cellular mechanisms and pathways.

Cellular Mechanism Studies

Research employing this compound has provided insights into cellular responses to various stimuli, including stress and growth factors. By observing how cells react to this compound, scientists can elucidate complex biological processes .

Drug Development Platforms

The compound serves as a lead structure for developing new drugs targeting specific diseases. Its modifications can lead to the discovery of more potent derivatives with improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(4-aminophenyl)benzamide: Similar structure but lacks the pyridazinylamino group.

    2-chloro-6-fluoro-N-(4-(methylamino)phenyl)benzamide: Contains a methylamino group instead of the pyridazinylamino group.

Uniqueness

The presence of the 6-methylpyridazin-3-ylamino group in 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Biological Activity

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to target proteins, which may include kinases and other enzymes involved in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of solid tumors, with IC50 values indicating effective concentrations for inducing cytotoxicity.

Cell Line IC50 (µM) Mechanism
HepG21.30Induction of apoptosis
MCF70.46Cell cycle arrest
NCI-H4600.39Autophagy induction

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of HepG2 cells with an IC50 of 1.30 µM, showcasing its potential as a lead compound for further development in cancer therapeutics .
  • In Vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates comparable to established chemotherapeutics, suggesting its efficacy in a biological context that mimics human disease .
  • Mechanistic Insights : Further investigations revealed that the compound promotes apoptosis and induces G2/M phase arrest in cancer cells, mechanisms critical for its anticancer activity. This was supported by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Research Findings

The biological activity of this compound has been corroborated by multiple studies that highlight its role as a potential therapeutic agent:

  • Antitumor Activity : The compound has been shown to enhance the efficacy of other chemotherapeutics when used in combination therapies, indicating potential for use in polypharmacy approaches .
  • Selectivity : Preliminary data suggest that the compound may exhibit selectivity towards certain cancer types, which is advantageous for minimizing off-target effects associated with traditional chemotherapy.

Q & A

Q. How to resolve conflicting bioactivity data across assays?

  • Case Study : If compound shows high kinase inhibition but low cellular efficacy:
  • Orthogonal Assays : Confirm target engagement via CETSA (cellular thermal shift assay).
  • Off-Target Screening : Profile against 400+ kinases (Eurofins Panlabs®).
  • Statistical Analysis : Apply Benjamini-Hochberg correction for false discovery rates .

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